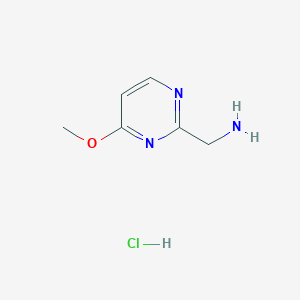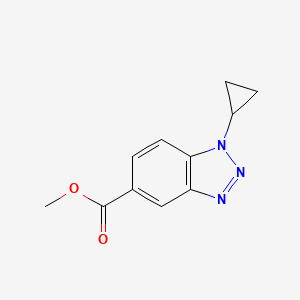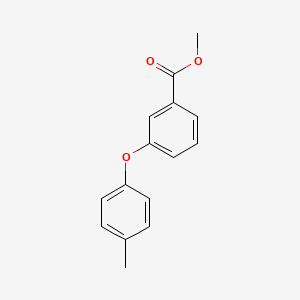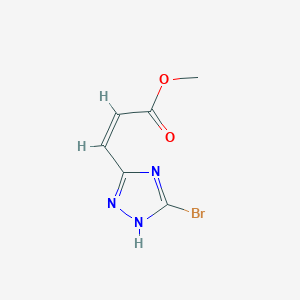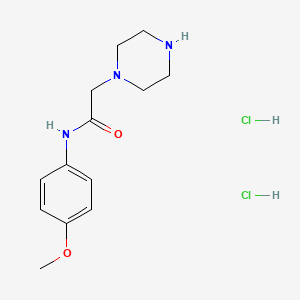![molecular formula C13H10ClN3OS2 B1427783 2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 351857-37-9](/img/structure/B1427783.png)
2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Overview
Description
“2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone” is a complex organic compound that contains several functional groups and heterocyclic rings . The compound is part of the 1,2,4-triazole family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular formula of the compound is C20H16Cl2N4OS2 . It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This ring is connected to a thiazole ring, another five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The compound also contains a sulfanyl group (-SH) and a ketone group (C=O) .
Scientific Research Applications
Antiviral Applications
The compound has shown potential in antiviral therapy. Derivatives of the thiadiazole moiety, which is part of the compound’s structure, have been synthesized and tested for their antiviral activities. Some derivatives have demonstrated activity against tobacco mosaic virus, suggesting potential agricultural applications .
Antifungal and Antibacterial Properties
Thiadiazole derivatives, which are structurally related to the compound , have been reported to possess antifungal and antibacterial properties. This indicates that the compound could be explored for use in developing new antimicrobial agents .
Antitumor and Cytotoxic Activity
Compounds with a thiazole ring have been associated with antitumor and cytotoxic activities. This suggests that the compound could be researched further for potential applications in cancer therapy .
Agricultural Bioengineering
The compound’s derivatives could be used in agricultural bioengineering. The antiviral properties mentioned earlier could be harnessed to protect crops from viral diseases, thereby improving crop yield and food security .
Pharmaceutical Drug Development
Given the diverse biological activities associated with thiazole derivatives, there is a possibility for the compound to be used in the development of a range of pharmaceutical drugs. These could include drugs with analgesic, anti-inflammatory, or neuroprotective effects .
Chemical Synthesis and Material Science
The compound could play a role in chemical synthesis and material science due to its potential as a building block for more complex molecules. Its derivatives could be used to synthesize new materials with unique properties .
Enzyme Inhibition
Thiadiazole derivatives have been known to act as enzyme inhibitors. This property could be utilized in designing drugs that target specific enzymes related to diseases .
Neurotransmitter Synthesis
The thiazole ring is naturally found in Vitamin B1, which is essential for the synthesis of neurotransmitters. This implies that the compound could be investigated for its role in neurological health and the treatment of related disorders .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMSBHZASMYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



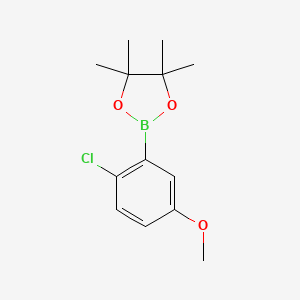
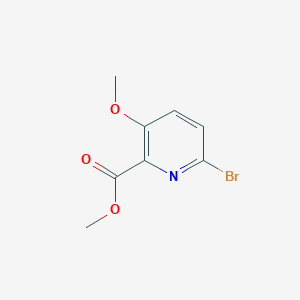
![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
